molecular formula C5H7N3O2 B015044 6-Amino-3-methyluracil CAS No. 21236-97-5

6-Amino-3-methyluracil

Cat. No.: B015044
CAS No.: 21236-97-5
M. Wt: 141.13 g/mol
InChI Key: JGAVPFNFAUWIJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-3-methyluracil is a derivative of uracil, a pyrimidine nucleobase. This compound is characterized by the presence of an amino group at the 6th position and a methyl group at the 3rd position of the uracil ring. Uracil derivatives, including this compound, are known for their significant roles in various biological and chemical processes, making them valuable in scientific research and industrial applications.

Biochemical Analysis

Biochemical Properties

6-Amino-3-methyluracil is involved in various biochemical reactions. It interacts with enzymes and proteins, playing a role in the synthesis of heterocyclic structures such as pyrido-, pyrrolo-, and pyrimido-pyrimidines . The nature of these interactions is largely determined by the compound’s structure and the specific enzymes it interacts with.

Cellular Effects

It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to enzymes and proteins, potentially inhibiting or activating them . Changes in gene expression may also occur as a result of these interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function is limited

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models Threshold effects may be observed, and high doses could potentially lead to toxic or adverse effects

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

It may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not well defined. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-methyluracil typically involves the modification of uracil through various chemical reactionsThis can be achieved through multicomponent reactions involving 6-aminouracil as a starting material .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of specific catalysts and controlled reaction environments to facilitate the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-methyluracil undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of the amino group with other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired chemical transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a variety of substituted uracil derivatives .

Comparison with Similar Compounds

6-Amino-3-methyluracil can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

6-amino-3-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-8-4(9)2-3(6)7-5(8)10/h2H,6H2,1H3,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGAVPFNFAUWIJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355712
Record name 6-Amino-3-methyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21236-97-5
Record name 6-Amino-3-methyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of the 6-aminopyrimidine-2,4(1H,3H)-dione (15 g, 118 mmol) in 1,1,1,3,3,3-hexamethyldisilazane (50 mL) was added ammonium sulfate (0.671 g, 5 mmol), then the resulting mixture was heated to reflux with stirring for 6 h. The mixture was concentrated to give a light-yellow solid. This solid was combined with acetonitrile (50 mL) and iodomethane (15 mL, 250 mmol) was added. The resulting mixture was stirred at 40° C. for 16 h. Then the mixture was concentrated, neutralized with saturated sodium bicarbonate to pH=7, filtered, and the filter cake was washed with brine and ethanol, dried under vacuum to give 6-amino-3-methylpyrimidine-2,4 (1H,3H)-dione (7.1 g, 42.6% yield) as yellow solid. LCMS MH+ 142.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0.671 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-3-methyluracil
Reactant of Route 2
Reactant of Route 2
6-Amino-3-methyluracil
Reactant of Route 3
Reactant of Route 3
6-Amino-3-methyluracil
Reactant of Route 4
6-Amino-3-methyluracil
Reactant of Route 5
Reactant of Route 5
6-Amino-3-methyluracil
Reactant of Route 6
Reactant of Route 6
6-Amino-3-methyluracil
Customer
Q & A

Q1: What is the molecular formula and weight of 6-amino-3-methyluracil?

A1: this compound has the molecular formula C5H7N3O2 and a molecular weight of 141.13 g/mol. [, ]

Q2: Is there spectroscopic data available for this compound?

A2: Yes, researchers have used ultraviolet (UV) and infrared (IR) spectroscopy to characterize this compound. [, ] Nuclear magnetic resonance (NMR) spectroscopy has also been employed to confirm its structure. []

Q3: How is this compound formed in the body?

A3: this compound, often referred to as AAMU in research, is a major metabolite of caffeine in humans. It is formed through a series of demethylation and oxidation reactions, primarily mediated by cytochrome P450 enzymes, particularly CYP1A2. [, ]

Q4: Can the levels of this compound in urine be used to assess caffeine intake?

A4: Yes, studies have demonstrated a strong correlation between urinary concentrations of this compound and reported caffeine intake. This suggests its potential as a biomarker for estimating caffeine consumption. [, ]

Q5: What is the relationship between this compound and CYP1A2 activity?

A5: this compound is part of a metabolic ratio used to estimate CYP1A2 activity. This ratio, calculated from urine concentrations of specific caffeine metabolites including this compound, can provide insights into an individual's CYP1A2 metabolic capacity. []

Q6: Are there any diseases associated with altered this compound levels?

A6: A metabolomics study found significantly decreased levels of this compound, along with other caffeine metabolites, in the urine of patients with alcohol-associated liver disease. This decrease correlated with disease severity, suggesting its potential as a biomarker for monitoring liver function. []

Q7: How is this compound typically measured in biological samples?

A7: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV detection or tandem mass spectrometry (MS/MS), is commonly used to quantify this compound in urine. [, ]

Q8: Are there alternative analytical techniques for this compound analysis?

A8: Yes, researchers have explored capillary electrophoresis (CE) coupled with multiwavelength detection as a viable alternative for separating and quantifying this compound and other caffeine metabolites in urine samples. [, ]

Q9: Has this compound been chemically synthesized?

A9: Yes, this compound has been successfully synthesized in the laboratory from readily available starting materials like 6-aminouracil. [, , ] This enables researchers to have a readily available source of the compound for further studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.